molecular formula C18H18ClN3O2 B2827273 (E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-(4-chlorophenyl)piperazin-1-amine CAS No. 101792-21-6

(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-(4-chlorophenyl)piperazin-1-amine

Cat. No. B2827273
CAS RN: 101792-21-6
M. Wt: 343.81
InChI Key: OPNFKHMOTOXEBB-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-(4-chlorophenyl)piperazin-1-amine, commonly known as BDPP, is a chemical compound that has shown promising results in scientific research applications. BDPP is a piperazine derivative that has been synthesized using a specific method.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Activity: Novel compounds, including those similar to the specified chemical structure, have been synthesized and evaluated for their antimicrobial properties. Such compounds have shown to possess good or moderate activities against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).

Chemical Synthesis and Reactivity

  • Novel Derivatives Synthesis: Research has focused on the synthesis of novel quinazolinone derivatives and their antimicrobial activity, indicating the broader chemical utility and biological relevance of compounds within this chemical space (Habib et al., 2013).
  • Reactivity and Material Properties: Studies have explored the reactivity and material properties of benzoxazine monomers with amines, aiming to improve the chemical structure, material properties, and processability of thermosetting resins (Sun et al., 2015).

Crystal Engineering and Organic Synthesis

  • Crystal Engineering: Research on organic crystal engineering involving 1,4-piperazine-2,5-diones has contributed to understanding hydrogen-bond association and solution aggregation, which is critical for the development of pharmaceuticals and advanced materials (Weatherhead-Kloster et al., 2005).

Benzoxazine Monomers and Polymers

  • Development of Fire-Resistant Materials: The synthesis of benzoxazine monomers based on specific amines, including chlorinated amines, has been studied to develop fire-resistant materials. Such research aims at enhancing the safety and performance of materials used in various industries (Petrakova et al., 2020).

Polyamide and Benzoxazine Synthesis

  • Synthesis of Main-Chain Type Polybenzoxazines: The synthesis of main-chain type polybenzoxazines with amide and benzoxazine groups has been explored for their potential in creating crosslinked polymers with enhanced thermal properties, which are significant for high-performance applications (Agag et al., 2011).

properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-15-2-4-16(5-3-15)21-7-9-22(10-8-21)20-12-14-1-6-17-18(11-14)24-13-23-17/h1-6,11-12H,7-10,13H2/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNFKHMOTOXEBB-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.